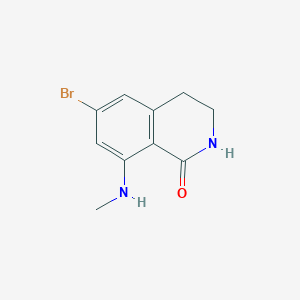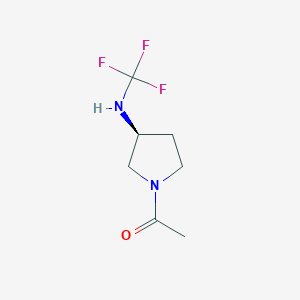![molecular formula C9H19N3O B13972803 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde CAS No. 22764-09-6](/img/structure/B13972803.png)
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C9H18N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde typically involves the reaction of piperazine derivatives with aldehydes. One common method is the reaction of N,N-dimethyl-1-piperazineethanamine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: 4-[2-(Dimethylamino)ethyl]piperazine-1-carboxylic acid.
Reduction: 4-[2-(Dimethylamino)ethyl]piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.
科学的研究の応用
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-1-piperazineethanamine
- N,N-Dimethyl-2-piperazinoethylamine
- 4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide
Uniqueness
4-[2-(Dimethylamino)ethyl]piperazine-1-carbaldehyde is unique due to the presence of both the dimethylamino and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in chemical synthesis and a valuable tool in scientific research.
特性
CAS番号 |
22764-09-6 |
|---|---|
分子式 |
C9H19N3O |
分子量 |
185.27 g/mol |
IUPAC名 |
4-[2-(dimethylamino)ethyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H19N3O/c1-10(2)3-4-11-5-7-12(9-13)8-6-11/h9H,3-8H2,1-2H3 |
InChIキー |
DDKUREMPQDNBOJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1CCN(CC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



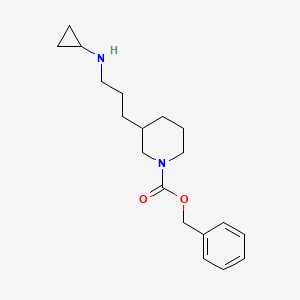

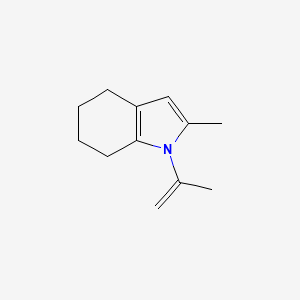
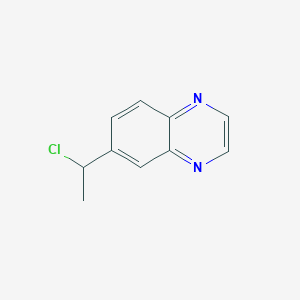

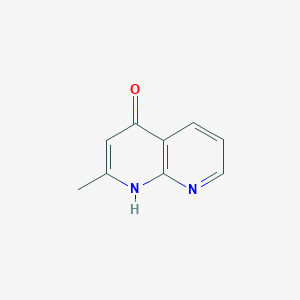
![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B13972770.png)
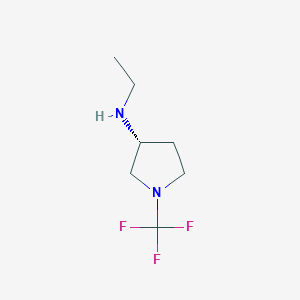
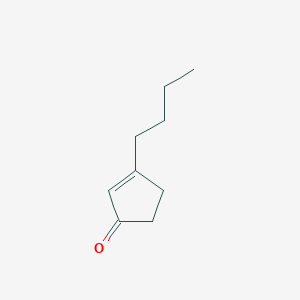
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridine-4-carbonitrile](/img/structure/B13972790.png)

